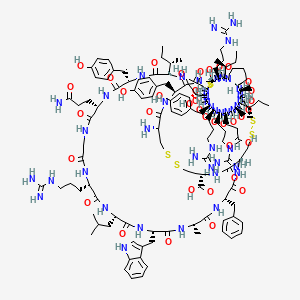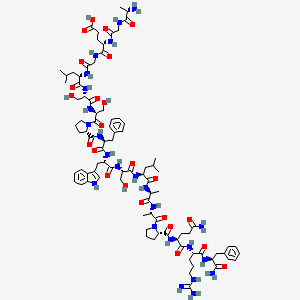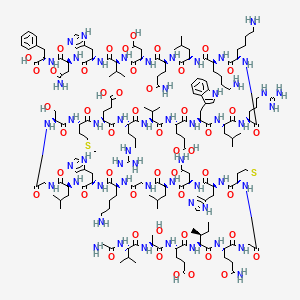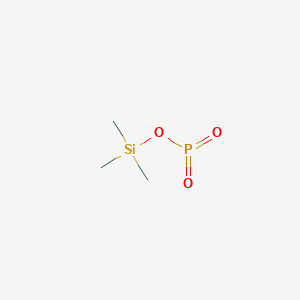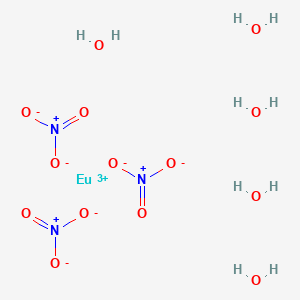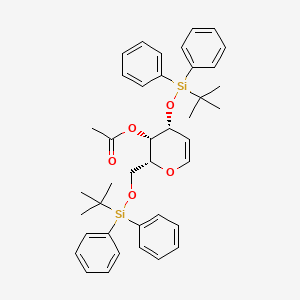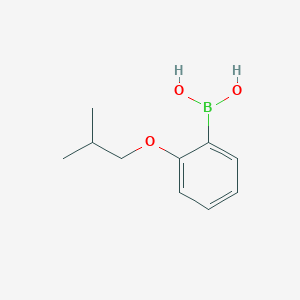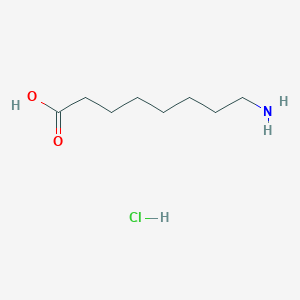
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride
Übersicht
Beschreibung
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride, also known as (2-phenoxyphenyl)methanamine hydrochloride, is a chemical compound with the CAS Number: 31963-35-6 . It has a molecular weight of 235.71 and its molecular formula is C13H14ClNO .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H . This indicates the structural formula of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Catalysis
1-(2-PHENOXYPHENYL)METHANAMINE derivatives have been synthesized and used in the development of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing their applicability in C–H bond activation and catalytic activities with good activity and selectivity (Roffe et al., 2016). Another study presented the palladium-catalyzed direct ortho aroylation of 2-phenoxypyridines with aldehydes, indicating the utility of phenoxypyridine derivatives in synthesizing complex organic molecules (Jean‐Ho Chu et al., 2015).
Materials Science
In the field of materials science, a study on novel species of soluble thermally stable poly(keto ether ether amide)s highlighted the synthesis of new diamines, including derivatives similar to 1-(2-PHENOXYPHENYL)METHANAMINE, which were used to create high-performance polymers with significant thermal stability and solubility (Sabbaghian et al., 2015). Another study explored fluorene-based poly(arylene ether sulfone)s containing clustered flexible pendant sulfonic acids as proton exchange membranes for fuel cell applications, demonstrating the potential of phenolic and ether derivatives in advanced material applications (Wang et al., 2011).
Environmental Science
In environmental science, the transformation and genotoxicity of benzophenone-type UV filters during chlorination disinfection processes were studied, with findings relevant to the by-products and risks associated with phenolic compounds in water treatment (Sun et al., 2019).
Potential Medical Applications
While the direct medical applications of 1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride were not highlighted in the current literature search, related research on the synthesis of novel serotonin receptor agonists and their pharmacological evaluation suggests that phenylpiperazine derivatives, which share structural similarities, have been explored for their potential antidepressant and anxiolytic effects (Pytka et al., 2015).
Safety And Hazards
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride is considered hazardous. It may cause respiratory irritation, be harmful if swallowed or in contact with skin, and can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9H,10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRYZTSPSJXQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590018 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-PHENOXYPHENYL)METHANAMINE hydrochloride | |
CAS RN |
31963-35-6 | |
| Record name | 1-(2-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
